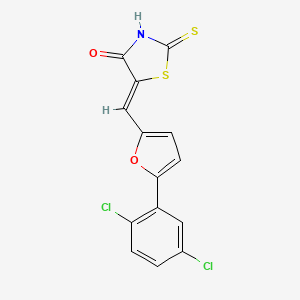
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological properties. This particular compound has garnered interest due to its potential antibacterial activity, especially against multidrug-resistant strains.
Vorbereitungsmethoden
The synthesis of 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves several steps. One common method includes the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with rhodanine under specific conditions to yield the final product .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis typically involves:
Condensation Reaction: Mixing 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide.
Cyclization: Reacting the intermediate with rhodanine in a solvent like ethanol under reflux conditions.
Analyse Chemischer Reaktionen
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Potential use as an antibacterial agent, especially in treating infections caused by multidrug-resistant bacteria.
Industry: May be used in the development of new antibacterial coatings and materials.
Wirkmechanismus
The mechanism by which 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its specific structure, which combines a furan ring with a thioxothiazolidinone moiety. Similar compounds include:
Rhodanine Derivatives: Known for their antibacterial properties.
Furan Derivatives: Exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and antitumor properties.
Compared to these similar compounds, this compound stands out due to its enhanced activity against multidrug-resistant bacterial strains.
Eigenschaften
Molekularformel |
C14H7Cl2NO2S2 |
|---|---|
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H7Cl2NO2S2/c15-7-1-3-10(16)9(5-7)11-4-2-8(19-11)6-12-13(18)17-14(20)21-12/h1-6H,(H,17,18,20)/b12-6- |
InChI-Schlüssel |
PQCBMLVRDBJEMS-SDQBBNPISA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668439.png)
![N-benzyl-N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11668447.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668449.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668456.png)
![(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668463.png)


![2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one](/img/structure/B11668483.png)
![N'-[(1E)-1-(naphthalen-2-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11668496.png)
![ethyl 2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11668501.png)
![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668503.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668512.png)

![ethyl (2Z)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668530.png)
